cis-Ranitidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-Ranitidine: is a histamine H2 receptor antagonist that is widely used to decrease stomach acid production. It is commonly used in the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger–Ellison syndrome . The compound works by blocking histamine, thus decreasing the amount of acid released by the cells in the stomach .

Mechanism of Action

Target of Action

cis-Ranitidine, commonly known as Ranitidine, is a histamine H2-receptor antagonist . The primary targets of this compound are the histamine H2 receptors found on gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion.

Mode of Action

This compound works by reversibly binding to the histamine H2 receptors on the gastric parietal cells . This binding inhibits the action of histamine, a compound that stimulates gastric acid secretion . By blocking the action of histamine, this compound effectively reduces the secretion of gastric acid .

Biochemical Pathways

The biochemical pathway affected by this compound involves the histamine-stimulated secretion of gastric acid . Under normal conditions, the hormone gastrin stimulates the release of histamine, which then binds to the H2 receptors, leading to the secretion of gastric acid . By inhibiting the binding of histamine to the H2 receptors, this compound disrupts this pathway, leading to a decrease in gastric acid secretion .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the absorption of this compound is rapid, with peak plasma concentrations occurring at 1 to 3 hours . The bioavailability of this compound after oral administration is approximately 50% due to presystemic hepatic metabolism . Plasma protein binding of this compound is approximately 15%, and the apparent volume of distribution is greater than body volume . The elimination half-life is almost 2 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of gastric acid secretion . This reduction helps to prevent and treat gastric-acid associated conditions, including ulcers . By decreasing gastric acid secretion, this compound can relieve uncomfortable symptoms of these conditions and promote healing .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food has no effect on the kinetics of this compound, but concurrent administration of antacids reduces its absorption . Additionally, renal disease can increase this compound plasma concentrations through reduced clearance and possibly increased bioavailability . Chronic liver disease can increase the bioavailability of this compound and reduce its clearance .

Biochemical Analysis

Biochemical Properties

cis-Ranitidine plays a crucial role in biochemical reactions, particularly in the stomach where it inhibits the action of histamine at the histamine H2 receptors found on the gastric parietal cells. This inhibition results in a decrease in basal and nocturnal gastric acid secretion, thereby increasing the pH of the stomach and aiding in the treatment of gastric ulcers and gastroesophageal reflux disease .

Cellular Effects

This compound influences cell function by interacting with the histamine H2 receptors on the gastric parietal cells. By inhibiting these receptors, it reduces the production of stomach acid, which can have a significant impact on various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the histamine H2 receptors on the gastric parietal cells. This binding inhibits the normal action of histamine, leading to a decrease in gastric acid production .

Temporal Effects in Laboratory Settings

It is known that the drug has a relatively long half-life, allowing it to provide sustained relief from symptoms over a prolonged period .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of histamine. It interacts with the histamine H2 receptors, inhibiting the normal action of histamine and thereby reducing gastric acid production .

Subcellular Localization

The subcellular localization of this compound is primarily at the histamine H2 receptors found on the gastric parietal cells. By binding to these receptors, it inhibits the normal action of histamine, leading to a decrease in gastric acid production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Ranitidine involves several steps. One of the key steps is the reaction of 5-(dimethylamino)methylfurfurylthioethylamine with l-methylthio-l-(N-methylamino)-2-nitroethylene . This reaction is typically carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves the use of bis(dimethylamino)methane and cysteamine . The process is optimized to increase the yield of the intermediate compounds, which are then converted to this compound through further chemical reactions .

Chemical Reactions Analysis

Types of Reactions: cis-Ranitidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include bis(dimethylamino)methane, cysteamine, and l-methylthio-l-(N-methylamino)-2-nitroethylene . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Major Products: The major products formed from these reactions include various intermediates that are further processed to produce this compound .

Scientific Research Applications

cis-Ranitidine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying histamine H2 receptor antagonists . In biology, it is used to study the effects of histamine on gastric acid secretion . In medicine, it is used to treat conditions such as peptic ulcer disease, gastroesophageal reflux disease, and Zollinger–Ellison syndrome . In industry, it is used in the production of various pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to cis-Ranitidine include cimetidine, famotidine, lafutidine, nizatidine, and roxatidine .

Comparison: this compound has a far-improved tolerability profile compared to cimetidine, with fewer adverse drug reactions and longer-lasting action . It also has 10 times the activity of cimetidine . Unlike cimetidine, this compound has a lower affinity for CYP450, resulting in fewer side effects . Famotidine and nizatidine, on the other hand, have no significant CYP450 interactions .

Conclusion

This compound is a valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique mechanism of action and improved tolerability profile make it a preferred choice for treating various gastric acid-related conditions.

Properties

CAS No. |

667463-27-6 |

|---|---|

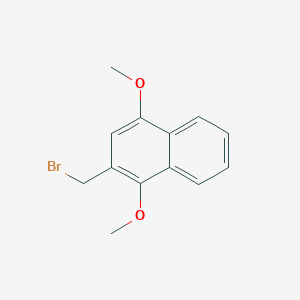

Molecular Formula |

C₁₃H₂₂N₄O₃S |

Molecular Weight |

314.4 |

Synonyms |

cis-N-[2-[[[-5-[(Dimethylamino)methyl)]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine Hydrochloride; cis-AH 19065; cis-Azantac; cis-Melfax; cis-Raniben; cis-Ranidil; cis-Raniplex; cis-Zantac; cis-Zintac |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Ethoxyphenyl)acetyl]glycine](/img/structure/B1144510.png)

![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)